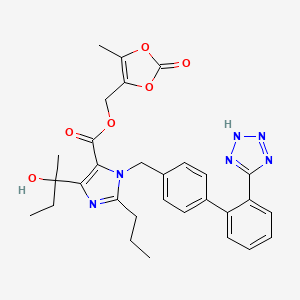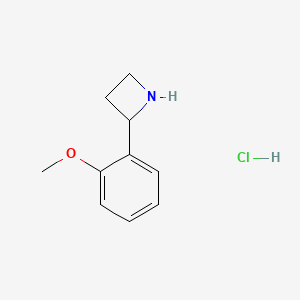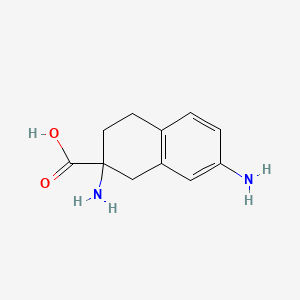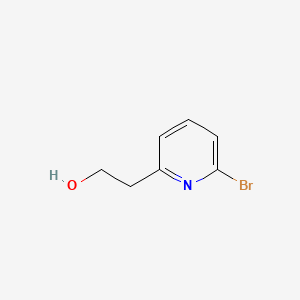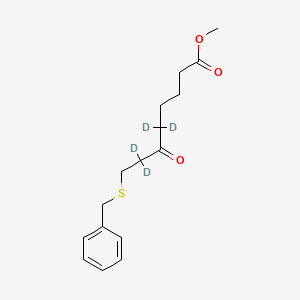
8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4, otherwise known as BOMe-d4, is an important synthetic compound used in many scientific research applications. BOMe-d4 is a derivative of 8-(benzylthio)-6-oxo-octanoic acid, which is a component of the fatty acid biosynthesis pathway. BOMe-d4 is a stable compound and is used as an internal standard in many analytical techniques. It is used to monitor the formation of fatty acids, and it is also used to measure the amount of fatty acid oxidation. BOMe-d4 has many advantages for laboratory experiments, such as its ability to be used in a variety of analytical techniques, its stability, and its low cost.
Aplicaciones Científicas De Investigación
BOMe-d4 is used in many scientific research applications. It is used as an internal standard in analytical techniques such as gas chromatography, liquid chromatography, and mass spectrometry. BOMe-d4 is also used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation. It is also used to study the metabolism of fatty acids and to investigate the effects of dietary fatty acids on metabolism.
Mecanismo De Acción
BOMe-d4 is a stable compound that is used as an internal standard in analytical techniques. It is used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation. BOMe-d4 is also used to study the metabolism of fatty acids and to investigate the effects of dietary fatty acids on metabolism.
Biochemical and Physiological Effects
BOMe-d4 has been studied for its biochemical and physiological effects. Studies have shown that BOMe-d4 is able to inhibit the enzyme acyl-CoA synthetase, which is involved in the synthesis of fatty acids. BOMe-d4 has also been found to reduce the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. In addition, BOMe-d4 has been found to reduce the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOMe-d4 has several advantages for laboratory experiments. It is a stable compound and can be used in a variety of analytical techniques. It is also relatively inexpensive and can be used in a wide range of applications. Additionally, BOMe-d4 can be used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation.
The main limitation of BOMe-d4 is that it is not always possible to obtain a precise measurement of the amount of fatty acid oxidation due to the presence of other compounds in the sample. Additionally, BOMe-d4 is not always able to detect the presence of certain fatty acids, such as linoleic acid.
Direcciones Futuras
There are several potential future directions for research involving BOMe-d4. One potential direction is to develop new analytical techniques that are able to more accurately measure the amount of fatty acid oxidation. Additionally, further research could be conducted to investigate the effects of dietary fatty acids on metabolism. Another potential direction is to develop new methods for synthesizing BOMe-d4. Finally, further research could be conducted to investigate the effects of BOMe-d4 on other metabolic pathways.
Métodos De Síntesis
BOMe-d4 is synthesized using a two-step process. In the first step, 8-(benzylthio)-6-oxo-octanoic acid is reacted with methanol in the presence of a base, such as sodium hydroxide, to produce 8-(benzylthio)-6-oxo-octanoic acid methyl ester. In the second step, the ester is reacted with deuterium oxide (D2O) to produce 8-(benzylthio)-6-oxo-octanoic acid methyl ester-d4. The reaction is carried out at room temperature and is typically complete within a few hours.
Propiedades
IUPAC Name |
methyl 8-benzylsulfanyl-5,5,7,7-tetradeuterio-6-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3/i9D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVFBKTXMJGNI-ZXVMGSATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)CCSCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C(=O)C([2H])([2H])CSCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)
